(1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride
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Overview
Description
(1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride: is a chemical compound that features a cyclopentyl group attached to a difluoroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction or other alkylation methods.
Introduction of Difluoroethanamine: The difluoroethanamine moiety can be synthesized through halogenation reactions, where fluorine atoms are introduced to an ethanamine backbone.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions may target the cyclopentyl group or the difluoroethanamine moiety.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the amine group.
Reduction: Reduced forms of the cyclopentyl or difluoroethanamine moieties.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmacological Research: The compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry:
Chemical Manufacturing: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
- (1R)-1-Cyclopentyl-2,2-difluoroethanol
- (1R)-1-Cyclopentyl-2,2-difluoroethane
Comparison:
- Structural Differences: While similar compounds may share the cyclopentyl and difluoroethane backbone, they differ in functional groups, such as the presence of an amine, alcohol, or other substituents.
- Unique Properties: (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(1R)-1-cyclopentyl-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)6(10)5-3-1-2-4-5;/h5-7H,1-4,10H2;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNYUVKBKHNLKP-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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